Cas no 2172516-85-5 (methyl 3-(aziridine-1-sulfonyl)benzoate)

methyl 3-(aziridine-1-sulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(aziridine-1-sulfonyl)benzoate
- EN300-1456588
- 2172516-85-5
-
- インチ: 1S/C10H11NO4S/c1-15-10(12)8-3-2-4-9(7-8)16(13,14)11-5-6-11/h2-4,7H,5-6H2,1H3
- InChIKey: CHWUHWHNUMNIFA-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)OC)C=1)(N1CC1)(=O)=O
計算された属性
- 精确分子量: 241.04087901g/mol
- 同位素质量: 241.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 369
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- XLogP3: 0.7
methyl 3-(aziridine-1-sulfonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456588-1000mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1456588-2500mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1456588-1.0g |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1456588-10000mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1456588-250mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1456588-5000mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1456588-100mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1456588-50mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1456588-500mg |
methyl 3-(aziridine-1-sulfonyl)benzoate |
2172516-85-5 | 500mg |
$699.0 | 2023-09-29 |
methyl 3-(aziridine-1-sulfonyl)benzoate 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
methyl 3-(aziridine-1-sulfonyl)benzoateに関する追加情報
Methyl 3-(Aziridine-1-Sulfonyl)Benzoate: A Comprehensive Overview
Methyl 3-(aziridine-1-sulfonyl)benzoate, with the CAS number 217251-85-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials. The molecule consists of a benzoate group substituted at the 3-position with an aziridine sulfonyl moiety, which imparts distinctive chemical and physical properties.
The synthesis of methyl 3-(aziridine-1-sulfonyl)benzoate involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. The introduction of the aziridine sulfonyl group is achieved through a nucleophilic substitution reaction, followed by esterification to yield the final product. Recent advancements in catalytic methods have enabled higher yields and improved purity, making this compound more accessible for research and industrial applications.
Recent studies have highlighted the potential of methyl 3-(aziridine-1-sulfonyl)benzoate in drug delivery systems. The aziridine sulfonyl group exhibits biocompatibility and controlled release properties, making it a promising candidate for encapsulating therapeutic agents. Researchers have demonstrated that this compound can form stable nanoparticles that enhance drug solubility and bioavailability, particularly in cancer therapy.
In the realm of materials science, methyl 3-(aziridine-1-sulfonyl)benzoate has been explored as a building block for polymeric materials with tailored mechanical and thermal properties. Its ability to form hydrogen bonds and engage in supramolecular interactions makes it suitable for designing stimuli-responsive polymers. These polymers have potential applications in sensors, actuators, and smart textiles.
The chemical stability of methyl 3-(aziridine-1-sulfonyl)benzoate under various environmental conditions has been extensively studied. Research indicates that the compound exhibits excellent resistance to hydrolysis and oxidation, which is crucial for its use in long-term applications such as coatings and adhesives. Furthermore, its thermal stability up to 200°C makes it suitable for high-temperature processing techniques like melt extrusion.
From an environmental perspective, the biodegradability of methyl 3-(aziridine-1-sulfonyl)benzoate has been a topic of interest. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation within a few weeks, reducing its environmental footprint. This property aligns with current trends toward sustainable chemistry and green manufacturing.
In conclusion, methyl 3-(aziridine-1-sulfonyl)benzoate, with its unique structure and versatile properties, holds immense potential across multiple disciplines. Its role in drug delivery systems, polymer synthesis, and advanced materials underscores its importance as a valuable chemical entity. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial sectors.
2172516-85-5 (methyl 3-(aziridine-1-sulfonyl)benzoate) Related Products
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 917096-37-8((Z)-Fluvoxamine -)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)




